(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of a thiazole derivative with a substituted piperazine and a benzaldehyde derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[4-(2-chlorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- (5Z)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom, for example, can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C21H20FN3O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20FN3O3S/c1-28-18-12-14(6-7-17(18)26)13-19-20(27)23-21(29-19)25-10-8-24(9-11-25)16-5-3-2-4-15(16)22/h2-7,12-13,26H,8-11H2,1H3/b19-13- |
InChI Key |
LOIXYIIMQYSTRU-UYRXBGFRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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